Product packaging for N-Acetyllactosamine(Cat. No.:CAS No. 18972-90-2)

N-Acetyllactosamine

Cat. No.: B1175643
CAS No.: 18972-90-2
M. Wt: 383.35 g/mol
InChI Key: KFEUJDWYNGMDBV-LODBTCKLSA-N
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Description

4-O-β-D-Galactopyranosyl-D-glucopyranose, commonly known as Lactulose, is a synthetic disaccharide of significant interest in biochemical and nutritional research . This compound acts as a classic prebiotic, as it passes through the gastrointestinal tract undigested to be selectively fermented by the colonic microbiota . This fermentation promotes the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria , while simultaneously inhibiting the growth of pathogenic species like Salmonella . The metabolic byproducts of this process include short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, as well as lactic acid. These acids lower colonic pH, which enhances mineral absorption and contributes to Lactulose's well-documented osmotic laxative effect . Researchers utilize Lactulose as a valuable tool to investigate gut microbiome modulation, mechanisms of constipation relief, and the role of SCFAs in satiety hormone production and immune system modulation . Beyond its gastrointestinal applications, its technological properties, including a sweetness level of 48-62% that of sucrose and high solubility, make it a relevant compound for developing functional foods and beverages . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18972-90-2

Molecular Formula

C14H25NO11

Molecular Weight

383.35 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14+/m1/s1

InChI Key

KFEUJDWYNGMDBV-LODBTCKLSA-N

physical_description

Solid

Synonyms

D-Galactopyranosyl

Origin of Product

United States

Structural Elucidation and Conformational Analysis of D Galactopyranosyl Residues in Complex Carbohydrates

Advanced Spectroscopic Methods for D-Galactopyranosyl Characterization

A suite of powerful spectroscopic techniques provides the means to probe the structural and conformational properties of D-galactopyranosyl residues at an atomic level. These methods, often used in conjunction, offer a comprehensive view of the glycan architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of carbohydrates. researchgate.net It provides a wealth of information on the primary structure, including the sequence of monosaccharides, their anomeric configurations, and the linkages between them, as well as insights into the three-dimensional conformation and dynamics of these molecules in solution. researchgate.netacs.org

One-dimensional (1D) ¹H NMR spectroscopy is often the initial step in glycan analysis. The anomeric proton signals, typically found in a distinct region of the spectrum (δH ~4.4–6.0 ppm), provide a fingerprint of the monosaccharide composition. nih.gov For D-galactopyranosyl residues, the chemical shift and coupling constants of the anomeric proton (H-1) can indicate its α or β configuration.

However, due to significant signal overlap in the ¹H NMR spectra of complex glycans, two-dimensional (2D) NMR techniques are indispensable. nih.gov Experiments such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY) are routinely employed.

COSY and TOCSY experiments reveal scalar coupling networks between protons, allowing for the assignment of all proton resonances within a single D-galactopyranosyl residue, starting from the well-resolved anomeric proton signal. nih.govrsc.org

NOESY provides information about through-space proximity between protons, which is crucial for determining the sequence of monosaccharides and the conformation of the glycosidic linkages. nih.gov

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate proton signals with their directly attached or long-range coupled ¹³C nuclei, respectively. rsc.orgtandfonline.com These techniques are vital for assigning the ¹³C resonances and confirming the linkage positions between sugar residues.

The integration of these 1D and 2D NMR methods allows for the complete assignment of the ¹H and ¹³C NMR spectra of D-galactopyranosyl-containing glycans, forming the basis for detailed structural and conformational analysis. nih.govtandfonline.com

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts (ppm) for a β-D-galactopyranosyl residue linked to a D-xylopyranosyl residue. nih.gov
Position¹H Chemical Shift (δ)¹³C Chemical Shift (δ)
14.48104.5
23.5372.1
33.6273.8
43.9269.8
53.7076.2
63.78, 3.7862.4

Key NMR parameters used for this analysis include:

Nuclear Overhauser Effects (NOEs): The intensity of NOEs between protons across the glycosidic linkage is inversely proportional to the sixth power of the distance between them. These distance restraints are critical for defining the preferred conformation. nih.govnih.gov

Trans-glycosidic Karplus relationships: The magnitude of three-bond scalar coupling constants (³J) across the glycosidic linkage (e.g., ³J(H1',C4) or ³J(C1',H4)) is dependent on the dihedral angle. By measuring these couplings, the torsion angles can be estimated. rsc.org

Residual Dipolar Couplings (RDCs): In partially oriented media, RDCs provide long-range structural information that can be used to refine the conformational models of glycans.

Recent advancements, such as the MA'AT (Molecular Alignment from Redundant J-coupling and Circular Statistics) analysis, utilize redundant NMR spin-coupling constants to derive probability distributions of the glycosidic torsion angles, providing a more dynamic picture of the linkage conformation. nih.govresearchgate.netresearcher.life Studies on disaccharides like α-D-Galp-(1→3)-β-D-GalpOMe have shown good agreement between MA'AT analysis and molecular dynamics simulations. nih.gov

Table 2: Glycosidic Linkage Torsion Angles (φ' and ψ') for selected D-Galactopyranosyl-containing Disaccharides determined by MA'AT analysis and compared to Molecular Dynamics (MD) simulations. nih.gov
DisaccharideMethodφ' (mean ± CSD)ψ' (mean ± CSD)
α-D-Galp-(1→3)-β-D-GalpOMeMA'AT-55° ± 20°-15° ± 15°
MD-60° ± 10°-20° ± 10°
β-D-Galp-(1→3)-β-D-GalpOMeMA'AT65° ± 25°-10° ± 15°
MD70° ± 10°-15° ± 10°

CSD: Circular Standard Deviation

The populations of these rotamers can be determined from vicinal proton-proton coupling constants (³J(H5,H6R) and ³J(H5,H6S)) and proton-carbon coupling constants (³J(C4,H6R/S) and ³J(C5,H6R/S)). nih.govresearchgate.net Stereospecific deuteration at the C6 position can aid in the unambiguous assignment of the H6R and H6S protons. researchgate.net Studies have shown that the anomeric configuration and the nature of the substituent at the anomeric carbon can influence the rotameric distribution of the hydroxymethyl group. nih.gov

Conformational Analysis of D-Galactopyranosyl Glycosidic Linkages

Mass Spectrometry in D-Galactopyranosyl-Containing Glycan Profiling

Mass spectrometry (MS) is a highly sensitive technique used for glycan profiling and structural analysis. sigmaaldrich.com It provides information on the molecular weight of the glycan, which can be used to determine its monosaccharide composition. sigmaaldrich.comnih.gov When coupled with separation techniques like liquid chromatography (LC), LC-MS allows for the analysis of complex mixtures of glycans. nih.govlcms.cz

Common ionization techniques for glycan analysis include:

Matrix-Assisted Laser Desorption/Ionization (MALDI): This technique is widely used for glycan profiling and typically detects glycans as singly charged adducts with alkali metals. sigmaaldrich.comnih.gov

Electrospray Ionization (ESI): ESI is often coupled with LC and can generate multiply charged ions, which can be useful for analyzing larger glycans. nih.gov

Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting the glycan and analyzing the resulting product ions. lcms.cz This fragmentation pattern can reveal the sequence of monosaccharides and, in some cases, the linkage positions. For example, specific cross-ring cleavages can help to pinpoint where the D-galactopyranosyl residue is linked within the glycan chain. The combination of accurate mass measurements from Q-TOF MS and fragmentation data from MS/MS provides high confidence in glycan identification. lcms.cz

Infrared (IR) Spectroscopy for D-Galactopyranosyl Structural Features

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. In the context of D-galactopyranosyl residues, IR spectroscopy can be used to identify characteristic vibrations of the pyranose ring and its substituents.

The IR spectrum of a galactomannan (B225805), a polysaccharide with a mannan (B1593421) backbone and galactose side chains, shows a broad band in the 3600–3000 cm⁻¹ region corresponding to O-H stretching vibrations. nih.gov The region between 1200 and 800 cm⁻¹ is particularly informative, as it contains bands related to C-O stretching and C-O-H bending vibrations that are characteristic of the glycosidic linkages and the sugar ring itself. nih.govresearchgate.net

X-ray Crystallography in D-Galactopyranosyl-Containing Molecular Structures

X-ray crystallography is a powerful technique for determining the three-dimensional atomic coordinates of molecules in their crystalline state, providing a static but highly detailed snapshot of molecular structure. For carbohydrates containing D-galactopyranosyl residues, this method yields precise information on bond lengths, bond angles, and the conformation of the pyranose ring.

The D-galactopyranosyl ring typically adopts a 4C1 chair conformation. However, slight distortions from this ideal chair geometry are common and can be quantified. For instance, in the crystal structure of methyl β-D-galactopyranosyl-(1→4)-β-D-xylopyranoside, the β-Gal ring is slightly distorted towards a C3TBC1 (twist-boat) conformation. iucr.org In contrast, the crystal structure of methyl β-D-galactopyranoside shows a distortion in a different direction, towards an O5TBC2 conformation. iucr.org

The orientation of the exocyclic hydroxymethyl group (C6-O6) is another crucial conformational feature. In methyl β-D-galactopyranosyl-(1→4)-β-D-xylopyranoside, this group adopts a gauche-trans (gt) conformation, a feature also observed in methyl β-D-galactopyranoside. iucr.org

Table 1: Crystallographic Data for Selected D-Galactopyranosyl-Containing Compounds

Compound Ring Conformation (Gal) Glycosidic Linkage Torsion Angles (φ', ψ') Reference
Methyl β-D-galactopyranosyl-(1→4)-β-D-xylopyranoside 4C1, slight distortion to C3TBC1 φ' = 156.4°, ψ' = 94.0° iucr.orgnih.gov
Methyl β-lactoside 4C1 φ' = 153.8°, ψ' = 78.4° iucr.orgnih.gov
O-alpha-D-galactopyranosyl-(1→4)-D-galactopyranose (Galabiose) 4C1 φ' = 98.1°, ψ' = -81.9° nih.gov
α-D-galactopyranosyl β-D-psicofuranoside 4C1 Not Applicable researchgate.netnih.gov
5-β-d-galactopyranosyl-1,3-dimethylbarbituric acid 4C1 Not Applicable scispace.com

Computational Chemistry Approaches to D-Galactopyranosyl Conformational Dynamics

While X-ray crystallography provides a static picture, computational chemistry methods allow for the exploration of the dynamic nature of D-galactopyranosyl residues in different environments. These approaches are crucial for understanding the full range of conformations a molecule can adopt and the energetics of these different states.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are widely used to study the conformational dynamics of carbohydrates. These methods use classical mechanics and a set of parameters known as a force field to calculate the potential energy of a system and simulate its motion over time.

MD simulations have been instrumental in studying the behavior of D-galactopyranosyl-containing molecules in aqueous solution. For example, simulations of methyl α-D-glucopyranoside and methyl α-D-galactopyranoside have shown that the inclusion of explicit water molecules is essential to accurately reproduce the experimental rotamer distributions around the exocyclic C5-C6 bond (the ω-angle). pnas.org These simulations revealed that water disrupts intramolecular hydrogen bonds, allowing the rotamer populations to be governed by internal electronic and steric effects. pnas.org

Simulations of more complex systems, such as the enzyme UDP-galactopyranose mutase (UGM), have provided insights into substrate binding and release. acs.orgnih.gov These studies have shown that the galactopyranose portion of the substrate is highly mobile within the active site. acs.orgnih.gov Umbrella sampling simulations, a specialized MD technique, have been used to compute the potential of mean force for the release of UDP-galactopyranose from UGM, revealing the conformational changes that both the substrate and the enzyme undergo during this process. acs.orgnih.gov

MD simulations are also used to study the interaction of galactopyranosides with transport proteins. Long-timescale simulations of the sodium-dependent galactose cotransporter (vSGLT) have shown that a significant number of water molecules are transported along with galactose as it moves through the protein. nih.govescholarship.org These simulations support a model where the substrate acts as a piston, driving the movement of water. nih.gov

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, provide a more accurate description of the electronic structure of molecules compared to MM methods. These calculations are particularly useful for studying phenomena like the anomeric effect, which is a stereoelectronic effect that influences the conformation and reactivity of carbohydrates.

The anomeric effect describes the tendency of a heteroatomic substituent at the anomeric carbon (C1) of a pyranose ring to adopt an axial orientation, which is counterintuitive from a steric perspective. QM calculations have been used to investigate the origins of this effect, with explanations often involving hyperconjugation, the delocalization of electron density from an oxygen lone pair into an antibonding orbital of the C1-substituent bond. rsc.org

QM methods, such as Density Functional Theory (DFT), are also employed to calculate the relative energies of different conformations of D-galactopyranosyl residues. mdpi.com For example, DFT calculations can be used to determine the energy differences between various chair, boat, and skew-boat conformations. mdpi.com These calculations can also be used to predict NMR parameters, such as spin-spin coupling constants, which can then be compared with experimental data to validate the computed conformational populations. mdpi.comresearchgate.netnih.gov

Understanding how D-galactopyranosyl residues are recognized by proteins is a major focus of glycobiology. Theoretical studies, often combining molecular docking with MM or QM/MM (a hybrid of quantum mechanics and molecular mechanics) approaches, are essential for elucidating the molecular details of these recognition events.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. Docking studies have been used to investigate the binding of various galactosides to proteins like galectins and glycosidases. rcsb.orgnih.gov For instance, docking of α-D-galactose into the active site of α-1,2-mannosidase has provided insights into substrate selectivity. nih.gov

To obtain a more detailed understanding of the binding thermodynamics, molecular mechanics-generalized Born surface area (MM-GBSA) calculations are often performed on the docked poses. uclan.ac.uknih.govnih.gov This method estimates the free energy of binding by combining molecular mechanics energies with a continuum solvation model. This approach has been successfully used to rank the binding affinities of inhibitors for enzymes like glycogen (B147801) phosphorylase. nih.gov

Furthermore, QM/MM molecular dynamics simulations can be used to study the entire reaction pathway of an enzyme that processes a galactopyranosyl substrate. Such studies have been performed on UDP-galactopyranose mutase to elucidate the mechanism of the conversion of galactopyranose to galactofuranose. These simulations provide detailed information about the structural changes and interactions that occur at each step of the catalytic cycle.

Biosynthesis and Enzymatic Transformations of D Galactopyranosyl

Enzymatic Glycosyl Transfer Mechanisms Involving D-Galactopyranosyl

Glycosyltransferases (GTs) are central to the synthesis of oligosaccharides, polysaccharides, and glycoconjugates. They catalyze the transfer of a monosaccharide moiety, such as D-galactopyranosyl, from an activated donor substrate to a specific acceptor molecule. This process is critical for creating the vast diversity of glycan structures found in nature.

Glycosyltransferases are classified into two major groups based on the stereochemical outcome at the anomeric carbon of the donor sugar during the transfer reaction: inverting and retaining. wikipedia.org

Inverting Glycosyltransferases: These enzymes catalyze the transfer of the glycosyl group with an inversion of the anomeric configuration (e.g., from an α-linked donor to a β-linked product). wikipedia.orgportlandpress.com The mechanism is a direct, single-displacement reaction analogous to an SN2 reaction. portlandpress.comnih.gov An acceptor hydroxyl group, activated by a general base in the enzyme's active site, performs a nucleophilic attack on the anomeric carbon of the donor sugar nucleotide. portlandpress.comnih.gov This attack occurs from the opposite side of the leaving group (the nucleotide diphosphate), resulting in the inversion of stereochemistry. nih.gov For example, β1,4-galactosyltransferase (β4Gal-T) is an inverting enzyme that transfers galactose from UDP-α-galactose to an acceptor to form a β1,4-glycosidic linkage. nih.govnih.gov

Retaining Glycosyltransferases: These enzymes maintain the stereochemistry of the anomeric carbon during transfer (e.g., α-linkage to α-linkage). wikipedia.org The mechanism for retaining GTs is more complex and has been a subject of considerable research. One proposed mechanism is a double-displacement model, which involves two sequential SN2-like reactions, each causing an inversion of stereochemistry, resulting in a net retention. embopress.orguvic.ca This pathway requires a nucleophilic residue (like aspartate or glutamate) in the enzyme's active site to first attack the donor sugar, forming a covalent glycosyl-enzyme intermediate. nih.govembopress.org The acceptor molecule then attacks this intermediate, leading to the final product. embopress.org An alternative, front-face mechanism known as the SNi-like (substitution nucleophilic internal) mechanism has also been proposed. portlandpress.com This involves the acceptor attacking from the same face as the departing leaving group, potentially through an intimate ion-pair intermediate. portlandpress.com Bovine α1,3-galactosyltransferase (α3GT), which synthesizes the α-Gal epitope, is a well-studied example of a retaining glycosyltransferase. nih.gov

A multitude of specific glycosyltransferases are responsible for incorporating D-galactopyranosyl residues into a wide array of biological molecules. These enzymes exhibit high specificity for their donor and acceptor substrates, as well as the linkage they create.

α1,3-Galactosyltransferase (α3GT): This retaining enzyme, found in most mammals but not in humans and Old World primates, catalyzes the transfer of galactose from UDP-galactose to a terminal N-acetyllactosamine (LacNAc) on glycoconjugates, forming the Galα1,3Galβ1,4GlcNAc-R structure, also known as the α-Gal epitope. embopress.orgnih.gov

β1,4-Galactosyltransferase (β4Gal-T) Family: This family comprises several members with distinct functions. glycoforum.gr.jp β4Gal-T1, for instance, is a well-characterized inverting enzyme that transfers galactose to N-acetylglucosamine (GlcNAc) to form the Galβ1-4GlcNAc structure, a common motif in N-linked and O-linked glycans. glycoforum.gr.jp In the presence of α-lactalbumin, its acceptor specificity shifts towards glucose to synthesize lactose (B1674315) in the mammary gland. glycoforum.gr.jp Other members of this family, like β4Gal-T7, are involved in proteoglycan synthesis by transferring galactose to a xylose residue. glycoforum.gr.jp

Blood Group A and B Transferases: These are retaining glycosyltransferases that are structurally related to α3GT. wikipedia.orgnih.gov The B transferase is an α1,3-galactosyltransferase that adds a D-galactopyranosyl residue to the H antigen, creating the B antigen. wikipedia.orgnih.gov The A transferase, in contrast, is an N-acetylgalactosaminyltransferase. wikipedia.orgnih.gov

β1,3-Galactosyltransferase 5 (β3GalT5): This inverting enzyme is involved in glycolipid biosynthesis and transfers galactose from UDP-Gal to various glycan acceptors, including those ending in N-acetylgalactosamine (GalNAc) or GlcNAc, via a β1,3-linkage. acs.org

The precision of glycan synthesis relies on the stringent specificity of glycosyltransferases for both their donor and acceptor substrates.

Donor Substrate: The universal donor for D-galactopyranosyl transfer reactions is Uridine Diphosphate Galactose (UDP-Galactose) . nih.govglycoforum.gr.jp Mammalian glycosyltransferases utilize a limited set of nine sugar nucleotide donors, with UDP-galactose being the dedicated source for galactosylation. wikipedia.org While the enzymes are highly specific for the sugar moiety, some tolerance for modifications in the nucleotide portion has been observed in engineered enzymes. google.com

Acceptor Substrate: The range of acceptor substrates for galactosyltransferases is vast and diverse, contributing to the complexity of the glycome. Acceptors can be monosaccharides, oligosaccharides, or the glycan portions of glycoproteins and glycolipids. glycoforum.gr.jpacs.org The specificity for the acceptor determines the final structure and function of the synthesized glycan. For example, β4Gal-T1 primarily recognizes terminal GlcNAc residues, while α3GT acts on terminal LacNAc structures. nih.govglycoforum.gr.jp Human β3GalT5 shows broader acceptor selectivity, capable of transferring galactose to glycans ending in Gal, GlcNAc, or GalNAc. acs.org This specificity is dictated by the architecture of the enzyme's acceptor-binding pocket.

GlycosyltransferaseStereochemical MechanismDonor SubstratePrimary Acceptor Substrate(s)Resulting Linkage
α1,3-Galactosyltransferase (α3GT)RetainingUDP-GalactoseGalβ1,4GlcNAc (this compound)α1,3
β1,4-Galactosyltransferase 1 (β4Gal-T1)InvertingUDP-GalactoseN-acetylglucosamine (GlcNAc), Glucose (with α-lactalbumin)β1,4
Blood Group B TransferaseRetainingUDP-GalactoseH antigen (Fucα1,2Gal-R)α1,3
β1,3-Galactosyltransferase 5 (β3GalT5)InvertingUDP-GalactoseTerminal GalNAc, GlcNAcβ1,3
β1,4-Galactosyltransferase 7 (β4Gal-T7)InvertingUDP-GalactoseXylose-Serineβ1,4

Specific Glycosyltransferases in D-Galactopyranosyl Transfer Processes

Epimerization and Isomerization Pathways of D-Galactopyranosyl and Related Sugars

Epimerases and isomerases are enzymes that catalyze the rearrangement of stereochemistry or the conversion between aldose and ketose forms of sugars, respectively. These enzymes play a crucial role in expanding the repertoire of available monosaccharides for metabolic and synthetic processes.

Cellobiose (B7769950) 2-epimerases are enzymes that typically catalyze the reversible epimerization at the C-2 position of the reducing end glucose of β-1,4-linked oligosaccharides. nih.gov However, some of these enzymes exhibit broad substrate specificity and can act on monosaccharides as well.

Research has shown that certain cellobiose 2-epimerases can act on D-galactose. google.comnih.gov For instance, the enzyme from Rhodothermus marinus (RmCE) was found to catalyze the conversion of D-galactose to the rare sugar D-talose, a C-2 epimer of galactose. nih.govnih.govresearchgate.net This reaction had not been previously known to occur in nature. nih.govresearchgate.net In addition to the primary epimerization reaction, a minor side reaction involving keto-aldo isomerization can also occur, leading to the formation of D-tagatose from D-galactose. nih.govgoogle.comresearchgate.net Similarly, cellobiose 2-epimerases can convert the disaccharide lactose (Galβ1-4Glc) into its epimer, epilactose (B123685) (Galβ1-4Man). google.com These findings highlight the potential of these enzymes to generate valuable and rare D-galactopyranosyl derivatives.

EnzymeSubstratePrimary Product (Epimerization)Side Product (Isomerization)
Cellobiose 2-Epimerase (from Rhodothermus marinus)D-GalactoseD-TaloseD-Tagatose
Cellobiose 2-EpimeraseLactose (Galβ1-4Glc)Epilactose (Galβ1-4Man)Lactulose (Galβ1-4Fru)

Mannuronan C5-epimerases are enzymes that play a critical role in the biosynthesis of alginate, a polysaccharide produced by brown algae and some bacteria. ntnu.nonih.gov These enzymes catalyze the post-polymerization epimerization of β-D-mannuronic acid (M) residues into their C-5 epimer, α-L-guluronic acid (G) residues, within the alginate chain. nih.govresearchgate.net This modification is crucial for the physical properties of alginate, particularly its ability to form gels in the presence of divalent cations like Ca2+. nih.govresearchgate.net

The action of mannuronan C5-epimerases is highly specific to polymers of mannuronate. nih.gov While they modify the C-5 position of a hexopyranosyl uronic acid, their substrate is structurally distinct from D-galactopyranosyl-containing polysaccharides. Research into the substrate specificity of these epimerases has focused on various mannose-containing polysaccharides. acs.org For example, attempts to epimerize oxidized galactomannan (B225805) (locust bean gum), which contains α-D-galactopyranosyl side groups, resulted in very limited reaction, likely due to steric hindrance from the galactose units. acs.org There is no evidence in the reviewed literature to suggest that mannuronan C5-epimerases act on polysaccharides containing D-galactopyranosyl or D-galacturonic acid residues. Their activity appears to be confined to the modification of mannuronan and closely related polymers. ntnu.noacs.org

Molecular Enzymology of D-Galactopyranosyl Epimerization Processes

The stereochemical configuration of D-galactopyranosyl is not fixed within biological systems; it is subject to enzymatic modification through epimerization. This process, which alters the stereochemistry at a specific carbon center, is crucial for generating diversity in carbohydrate structures and for key metabolic interconversions.

The most prominent enzyme in this class is UDP-galactose 4-epimerase (GalE) , a vital enzyme in the Leloir pathway of galactose metabolism. medcraveonline.com GalE catalyzes the reversible interconversion of UDP-galactose (UDP-Gal) and UDP-glucose (UDP-Glc). acs.orguniprot.org This reaction is essential as it provides UDP-galactose for biosynthetic reactions when it is not available from extracellular sources. acs.org

The catalytic mechanism of GalE proceeds through a transient oxidation-reduction cycle involving a tightly bound nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor. acs.orgresearchgate.net The process begins with the abstraction of a hydride ion from the C4 hydroxyl group of the sugar by the enzyme-bound NAD+, leading to the formation of a UDP-4-keto-hexopyranose intermediate and NADH. medcraveonline.comacs.org This keto intermediate is then free to rotate within the active site. A subsequent, non-stereospecific hydride transfer from NADH to either face of the ketone group at C4 results in the formation of either UDP-Glc or UDP-Gal. medcraveonline.comacs.org

Key amino acid residues are critical for this catalytic activity. In Escherichia coli GalE, Tyr149 functions as the general base catalyst, abstracting a proton from the C4-hydroxyl group during the oxidation step. acs.orgresearchgate.net Ser124 and Lys153 are also located in the active site and interact with the substrate and cofactor, contributing to the catalytic environment. acs.orgresearchgate.net The enzyme functions as a homodimer, with each subunit containing an active site and a binding domain for the NAD+ cofactor, known as a Rossmann-type fold. medcraveonline.comacs.orgrcsb.org

Key Features of UDP-galactose 4-epimerase (GalE)
FeatureDescriptionReferences
Enzyme Commission No.EC 5.1.3.2 researchgate.net
SubstratesUDP-galactose, UDP-glucose acs.orguniprot.org
CofactorNicotinamide adenine dinucleotide (NAD+) medcraveonline.comacs.orgresearchgate.net
Catalytic MechanismOxidation-reduction via a UDP-4-keto-hexopyranose intermediate medcraveonline.comacs.org
Key Catalytic ResidueTyrosine (e.g., Tyr149 in E. coli) acs.orgresearchgate.net

Other epimerases also act on D-galactopyranosyl-containing structures. Cellobiose 2-epimerases (CE) , for instance, can catalyze the reversible epimerization at the C-2 position of the reducing end sugar in certain disaccharides. researchgate.nettandfonline.com When acting on lactose (4-O-β-D-galactopyranosyl-D-glucopyranose), these enzymes produce epilactose (4-O-β-D-galactopyranosyl-D-mannopyranose), demonstrating another mode of epimerization involving a D-galactopyranosyl-linked carbohydrate. nih.govdoi.org Some thermophilic CEs can also catalyze a subsequent isomerization to produce lactulose. nih.govnih.gov

D-Galactopyranosyl Metabolism in Cellular Systems (Molecular Level)

The metabolism of D-galactopyranosyl is characterized by distinct biosynthetic and catabolic pathways that are critical for energy production and the construction of complex glycans.

Biosynthetic Pathways of D-Galactopyranosyl-Containing Complex Carbohydrates

The incorporation of D-galactopyranosyl units into complex carbohydrates such as glycoproteins and glycolipids is a fundamental biosynthetic process. The primary donor molecule for these reactions is UDP-galactose (UDP-Gal) . acs.org The synthesis of these complex structures is catalyzed by a large family of enzymes known as glycosyltransferases .

Leloir glycosyltransferases are highly specific, ensuring the formation of precise regio- and stereospecific glycosidic linkages. These enzymes transfer the galactose unit from UDP-Gal to an appropriate acceptor molecule, which can be a growing oligosaccharide chain on a protein or lipid.

Examples of these enzymes and their products include:

β(1→4)Galactosyltransferase (β4GalT) , which transfers galactose to a terminal N-acetylglucosamine (GlcNAc) residue to form the common Gal-β(1→4)-GlcNAc sequence found in N-linked glycans.

α(1→3)Galactosyltransferase (α3GalT) , which creates an α-linkage by transferring galactose from UDP-Gal to a terminal β-linked galactose residue.

The assembly of complex oligosaccharide chains often involves the sequential action of multiple glycosyltransferases in a highly ordered manner. For example, in the biosynthesis of certain disialylated structures, a β-D-galactoside α-(2→3)-sialyltransferase must act first to add a sialic acid residue to the galactose. nih.gov This newly formed structure then becomes the preferred substrate for a subsequent 2-acetamido-2-deoxy-β-D-glucoside α-(2→6)-sialyltransferase, highlighting the strict specificity that dictates the final glycan architecture. nih.gov

Representative Glycosyltransferases in D-Galactopyranosyl Linkage Formation
EnzymeDonor SubstrateAcceptor Substrate TypeLinkage FormedReferences
β(1→4)GalactosyltransferaseUDP-galactoseTerminal N-acetylglucosamineβ-D-Galp-(1→4)-GlcNAc
α(1→3)GalactosyltransferaseUDP-galactoseTerminal β-D-galactopyranosylα-D-Galp-(1→3)-β-D-Galp
β-D-galactoside α-(2→3)-sialyltransferaseCMP-sialic acidβ-D-Galp-(1→3)-β-D-GlcpNAcα-NeuAc-(2→3)-β-D-Galp nih.gov

Catabolic Pathways for D-Galactopyranosyl Utilization (Molecular Detail)

The breakdown of D-galactopyranosyl-containing compounds is essential for releasing the monosaccharide for energy metabolism. The initial step typically involves the hydrolysis of glycosidic bonds by glycoside hydrolases .

For common disaccharides, specific enzymes are responsible for this cleavage:

Lactose , the sugar found in milk (β-D-galactopyranosyl-(1→4)-D-glucose), is hydrolyzed by lactase (a β-galactosidase) into D-galactose and D-glucose. wikipedia.org

Melibiose (α-D-galactopyranosyl-(1→6)-D-glucose) is broken down by α-galactosidase . ebi.ac.uk

Once released, free D-galactose enters the central catabolic Leloir pathway . researchgate.net The first committed step of this pathway is the phosphorylation of D-galactose at the C1 position by the enzyme galactokinase , producing galactose 1-phosphate. researchgate.net This intermediate is then further metabolized and eventually converted into glucose 6-phosphate, which can enter glycolysis. researchgate.net

Enzymes in the Initial Catabolism of D-Galactopyranosyl-Containing Disaccharides
EnzymeSubstrateProductsReferences
Lactase (β-galactosidase)Lactose (β-D-Galp-(1→4)-D-Glc)D-Galactose, D-Glucose wikipedia.org
α-GalactosidaseMelibiose (α-D-Galp-(1→6)-D-Glc)D-Galactose, D-Glucose ebi.ac.uk
GalactokinaseD-GalactoseGalactose 1-phosphate researchgate.net

Chemical Synthesis and Derivatization of D Galactopyranosyl Analogues and Conjugates

Strategies for the Chemical Glycosylation of D-Galactopyranosyl

The formation of a glycosidic bond, known as glycosylation, is a cornerstone of carbohydrate synthesis. For D-galactopyranosyl, various strategies have been developed to control the stereoselectivity (α or β) and regioselectivity of this linkage. Common methods involve the activation of a glycosyl donor, which then reacts with a glycosyl acceptor.

Glycosyl halides, such as galactosyl bromides and fluorides, are classical donors. Their reactivity can be modulated by the choice of promoter, such as silver salts (e.g., silver trifluoromethanesulfonate (B1224126) or silver perchlorate), which influence the stereochemical outcome. capes.gov.br For instance, the use of silver trifluoromethanesulfonate in more polar solvents tends to favor the formation of β-linked products, while silver perchlorate (B79767) can promote the α-anomer. capes.gov.br

Thioglycosides, particularly thiogalactosides, are another important class of glycosyl donors due to their stability and tunable reactivity. nih.gov Activation is typically achieved using thiophilic promoters like N-iodosuccinimide (NIS) in the presence of a catalytic amount of triflic acid (TfOH), or by using dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST). The choice of protecting groups on the galactosyl donor is crucial. "Participating" groups at the C-2 position, such as an acetyl or benzoyl group, can direct the formation of the β-glycosidic linkage through the formation of a cyclic acyl oxonium ion intermediate. Conversely, "non-participating" groups like benzyl (B1604629) or silyl (B83357) ethers are often used to favor the formation of the α-glycosidic linkage. researchgate.net

Trichloroacetimidates are also highly effective glycosyl donors, activated under mild acidic conditions (e.g., trimethylsilyl (B98337) triflate, TMSOTf). They are known for their high reactivity and ability to provide good yields of glycosylated products.

Enzymatic approaches have also emerged as powerful tools for galactosylation. Glycosyltransferases, such as β1,3-galactosyltransferase and β1,4-galactosyltransferase, utilize activated sugar nucleotides like UDP-galactose as the donor to achieve highly specific and efficient glycosylation. d-nb.infomdpi.com Glycosidases, which normally cleave glycosidic bonds, can be used in a reverse (transglycosylation) mode under high substrate concentrations to synthesize glycosides. researchgate.netnih.gov

Glycosylation StrategyTypical Promoter/CatalystPredominant StereochemistryReference
Glycosyl HalidesSilver trifluoromethanesulfonateβ capes.gov.br
Glycosyl HalidesSilver perchlorateα capes.gov.br
ThioglycosidesNIS/TfOH, DMTSTα or β (depends on C-2 protecting group) nih.gov
TrichloroacetimidatesTMSOTfα or β researchgate.net
Enzymatic (Glycosyltransferase)-Specific to enzyme d-nb.infomdpi.com
Enzymatic (Glycosidase)-Specific to enzyme researchgate.netnih.gov

Synthetic Routes to D-Galactopyranosyl-Linked Oligosaccharides

The synthesis of oligosaccharides is a complex undertaking that requires careful planning of protecting group strategies and glycosylation methods to achieve the desired sequence and linkage.

Synthesis of Alpha-D-Galactopyranosyl-Linked Disaccharides and Oligosaccharides

The creation of the α-D-galactopyranosyl linkage is a key objective in the synthesis of many biologically important oligosaccharides. nih.gov A common strategy involves the use of a galactosyl donor with a non-participating protecting group at the C-2 position to avoid the formation of the 1,2-trans-glycoside (β-linkage). researchgate.net For example, methyl 2,3,4,6-tetra-O-(4-methoxybenzyl)-1-thio-β-D-galactopyranoside has been utilized as an efficient α-galactosyl donor. nih.gov The synthesis of trisaccharides such as α-Gal-(1→3)-β-Gal-(1→4)-GlcNAc-β-OBn has been accomplished using such donors. nih.gov

Enzymatic methods also provide a powerful route to α-linked galacto-oligosaccharides (α-GOS). researchgate.net For instance, α-galactosidase from Candida guilliermondii H-404 can be used in a reverse reaction to synthesize α-GOS from galactose. researchgate.net The primary disaccharide formed in this process is often the α-(1,6)-linked isomer, along with smaller amounts of (1,3), (1,2), and (1,1) isomers. researchgate.net Similarly, α-galactosidase from Aspergillus niger has been employed to produce α-GOS, with α-1,6-galactobiose being the major disaccharide product. researchgate.net These enzymatic syntheses can be performed on a large scale. researchgate.net

Synthesis of Beta-D-Galactopyranosyl-Linked Disaccharides and Oligosaccharides

The synthesis of β-D-galactopyranosyl linkages is often facilitated by the use of a participating protecting group, such as an acetyl or benzoyl group, at the C-2 position of the galactosyl donor. This group forms a cyclic intermediate that blocks the α-face of the anomeric carbon, directing the incoming acceptor to the β-face.

A notable example is the synthesis of N-acetyllactosamine (LacNAc), which contains a Galβ1-4GlcNAc linkage. Chemical synthesis of LacNAc derivatives can be challenging, but enzymatic approaches have proven highly effective. d-nb.infonih.govrsc.org For example, β1,4-galactosyltransferases can catalyze the transfer of galactose from lactose (B1674315) to N-acetylglucosamine to form LacNAc. rsc.org Similarly, β-galactosidase from Bacillus circulans can be used for the regioselective transglycosylation of lactose to N-acetylglucosamine, yielding LacNAc with high efficiency. nih.gov

The synthesis of LacNAc type 1 oligomers (Galβ1-3GlcNAc) has been achieved using a recombinant β1,3-galactosyltransferase from Escherichia coli. d-nb.infomdpi.com This chemo-enzymatic approach allows for the sequential addition of galactose and N-acetylglucosamine units to build up longer oligosaccharide chains. d-nb.infomdpi.com

Chemical Synthesis of D-Galactopyranosyl Thiosemicarbazides and Related Derivatives

D-galactopyranosyl thiosemicarbazides and their derivatives, thiosemicarbazones, are of interest due to their potential biological activities. The synthesis typically begins with the preparation of a per-O-acetylated galactopyranosyl isothiocyanate. ijpsonline.com This is often achieved by reacting the corresponding galactopyranosyl bromide with a thiocyanate (B1210189) salt, such as lead thiocyanate. ijpsonline.com

The resulting (2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)isothiocyanate can then be reacted with hydrazine (B178648) hydrate (B1144303) to form (2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazide. ijpsonline.com This thiosemicarbazide (B42300) serves as a key intermediate for the synthesis of a variety of thiosemicarbazones. ijpsonline.comnih.gov Condensation of the thiosemicarbazide with various substituted benzaldehydes yields the corresponding benzaldehyde (B42025) (2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones. ijpsonline.comnih.gov These reactions can be carried out using conventional heating or microwave-assisted methods, with the latter often providing shorter reaction times and requiring less solvent. ijpsonline.com An alternative method for the synthesis of N-(β-D-galactopyranosyl)-thiosemicarbazide involves the use of the Lawesson reagent. scirp.org

Starting MaterialReagent(s)ProductReference
Tetra-O-acetyl-β-D-galactopyranosyl bromideLead thiocyanateTetra-O-acetyl-β-D-galactopyranosyl isothiocyanate ijpsonline.com
Tetra-O-acetyl-β-D-galactopyranosyl isothiocyanateHydrazine hydrateTetra-O-acetyl-β-D-galactopyranosyl thiosemicarbazide ijpsonline.com
Tetra-O-acetyl-β-D-galactopyranosyl thiosemicarbazideSubstituted benzaldehydeBenzaldehyde (tetra-O-acetyl-β-D-galactopyranosyl) thiosemicarbazone ijpsonline.comnih.gov
N-(β-D-galactopyranosyl)-semicarbazideLawesson reagentN-(β-D-galactopyranosyl)-thiosemicarbazide scirp.org

Synthesis of D-Galactopyranosyl Phenolic Acid Esters and Glycosides

The glycosylation of phenolic acids with D-galactose can enhance their physicochemical properties, such as solubility and stability. tandfonline.comtandfonline.com A common approach involves the use of a peracetylated galactose donor, such as β-D-galactose pentaacetate, and a phenolic acid ester as the acceptor. tandfonline.comtandfonline.com The reaction can be promoted by a Lewis acid, for example, boron trifluoride etherate (BF₃·OEt₂). tandfonline.comtandfonline.com This method has been used for the glycosylation of methyl vanillate (B8668496) and methyl ferulate, yielding the corresponding β-D-galactopyranosides selectively. tandfonline.comtandfonline.com The acetyl protecting groups can then be removed under mild basic conditions, for instance, using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation), to afford the final deprotected galactopyranosides. tandfonline.comtandfonline.com

Preparation of D-Galactopyranosyl C-Glycoside Analogues and Inositol (B14025) Derivatives

C-glycosides are carbohydrate analogues in which the anomeric oxygen atom is replaced by a carbon atom. This modification makes them resistant to enzymatic and acidic hydrolysis, rendering them valuable as stable probes for studying carbohydrate-protein interactions and as potential therapeutic agents.

The synthesis of D-galactopyranosyl C-glycoside analogues can be complex. One approach starts from a tetra-O-benzyl-D-galactopyranosyl lactone. nih.govresearchgate.net A stereoselective Grignard reaction followed by a silane (B1218182) reduction can establish the stereochemistry at the anomeric position. nih.govresearchgate.net Further synthetic steps can then be used to build the desired aglycone portion. For example, a C-glycoside analogue of β-D-galactosyl-(5R,2S)-hydroxylysine has been synthesized in a multi-step sequence. nih.govresearchgate.net

The synthesis of C-linked disaccharides mimicking O-β-D-galactopyranosyl-(1→3)-D-galactopyranosides has been achieved through the condensation of β-D-galactopyranosylcarbaldehyde derivatives with isolevoglucosenone. doi.org

The synthesis of galactosylated inositol derivatives is another area of interest, particularly due to the potential biological roles of inositol-containing oligosaccharides. thieme-connect.com Enzymatic methods have been successfully employed for this purpose. The β-D-galactosidase from Bacillus circulans can regioselectively galactosylate 1D-chiro-inositol and 1D-pinitol to produce mono- and digalactosylated inositols. thieme-connect.com Similarly, a β-galactosidase from the thermophile Thermoanaerobacter sp. has been used for the β-D-galactopyranosylation of various inositol derivatives. nih.gov

Molecular and Cellular Functions of D Galactopyranosyl in Biological Processes

D-Galactopyranosyl as a Fundamental Structural Component of Biological Macromolecules

D-galactopyranose, the six-membered ring form of the monosaccharide galactose, is a ubiquitous and essential component of a vast array of biological macromolecules. Its presence and specific linkages within these molecules are critical for their structure and function across all domains of life.

D-galactopyranosyl residues are integral to the structure of glycolipids, particularly glycosphingolipids, which are vital components of cell membranes, especially in the nervous system. ontosight.ai

Galactocerebrosides : These are among the simplest glycosphingolipids, consisting of a ceramide molecule linked to a single D-galactopyranosyl residue. ontosight.aiwikipedia.org Galactosylceramide is a primary constituent of myelin, the protective sheath that insulates nerve fibers, and is crucial for the rapid transmission of nerve impulses. ontosight.aiontosight.ai Its structure, with a hydrophilic galactose head and a hydrophobic ceramide tail, facilitates the formation of a stable bilayer in the myelin membrane. ontosight.ai

Gangliosides : These are more complex glycosphingolipids that contain one or more sialic acid residues in addition to a neutral oligosaccharide core. D-galactopyranosyl is a key component of this core structure. For instance, the ganglio-series of glycosphingolipids features a foundational structure of Galβ1-3GalNAcβ1-4Galβ1-4Glc-Cer. sigmaaldrich.com The specific arrangement and linkages of D-galactopyranosyl and other sugars determine the type of ganglioside and its specific biological functions, which include cell-cell recognition, adhesion, and signal transduction.

The structural variations in glycosphingolipids, including the type of monosaccharide attached to the ceramide (galactose or glucose), contribute to their diverse roles. sigmaaldrich.com Galactosylceramides are predominantly found in neural tissue, whereas glucosylceramides are more common in other tissues. wikipedia.org

Table 1: Examples of D-Galactopyranosyl-Containing Glycosphingolipids

Glycosphingolipid Core Structure Primary Location Key Function
Galactosylceramide (Galactocerebroside) Galactose-Ceramide Myelin sheath of nerve cells Nerve impulse transmission, myelin structure ontosight.aiontosight.ai
Glucosylceramide (Glucocerebroside) Glucose-Ceramide Various tissues, skin Precursor for other glycosphingolipids, skin barrier function sigmaaldrich.comwikipedia.org
Lactosylceramide Galactose-Glucose-Ceramide Various cell types Precursor for more complex glycosphingolipids

D-galactopyranosyl is a common monosaccharide found in the glycan portions of glycoproteins and proteoglycans, where it contributes to their structural diversity and biological functions.

N-Linked Glycans : In N-linked glycosylation, a pre-assembled oligosaccharide is attached to an asparagine residue of a protein. wikipedia.org This core structure can be further modified and elongated in the Golgi apparatus. D-galactopyranose is frequently added to the non-reducing ends of N-glycan antennas. creative-proteomics.comnih.gov A common motif is the N-acetyllactosamine (LacNAc) unit, which consists of Galβ1-4GlcNAc. nih.gov These terminal galactose residues can be further modified, for example, by the addition of sialic acid. The presence and branching of galactose-containing structures in N-glycans are crucial for protein folding, stability, and recognition by other molecules. creative-proteomics.com In plants, N-linked glycans can have distinct structures, such as the Lewis A epitope, which includes β1,3-galactose. researchgate.net

O-Linked Glycans : O-linked glycosylation involves the attachment of a sugar to the hydroxyl group of a serine or threonine residue. creative-proteomics.comglycanage.com The process often starts with the addition of N-acetylgalactosamine (GalNAc), which can then be extended. wikipedia.orgcreative-proteomics.com D-galactopyranose is a key component in the formation of various O-glycan core structures. For example, the Core 1 structure is formed by the addition of a galactose residue to the initial GalNAc. wikipedia.org These core structures can be further elongated with other sugars, including more galactose residues, leading to a wide variety of O-glycan chains that are involved in processes like cell-cell recognition and immune responses. glycanage.comludger.com O-galactosylation is also observed on hydroxylysine residues in collagen, which is essential for its proper function. wikipedia.org

Table 2: D-Galactopyranosyl in Glycoprotein (B1211001) Glycans

Glycan Type Attachment Site Role of D-Galactopyranosyl Common Structural Motif
N-Linked Glycans Asparagine Terminal residue on glycan branches This compound (Galβ1-4GlcNAc) nih.gov
O-Linked Glycans Serine/Threonine Forms core structures and elongates chains Core 1 (Galβ1-3GalNAc) wikipedia.org

The plant cell wall is a complex and dynamic structure composed of various polysaccharides, where D-galactopyranosyl plays a significant structural role. scielo.org

Pectins : Pectins are a family of complex polysaccharides that form a gel-like matrix in the primary cell wall. jst.go.jpmdpi.com The main component of pectin (B1162225) is homogalacturonan, a polymer of galacturonic acid (an oxidized form of D-galactose). mdpi.comtandfonline.com Pectins also contain highly branched regions called rhamnogalacturonan I (RG-I) and rhamnogalacturonan II (RG-II). jst.go.jpresearchgate.net The backbone of RG-I is composed of alternating rhamnose and galacturonic acid residues. jst.go.jpresearchgate.net Attached to the rhamnose residues are side chains rich in arabinose and galactose. jst.go.jp These side chains can include galactans (polymers of galactose) and arabinogalactans. jst.go.jptandfonline.com The structure of these side chains, including the linkages of the D-galactopyranosyl residues, is crucial for the physical properties of pectin and its role in cell adhesion and signaling. ontosight.ai

Xyloglucans : Xyloglucans are the most abundant hemicelluloses in the primary cell walls of dicots. glycopedia.eu They have a cellulose-like backbone of β-1,4-linked glucose residues, which is decorated with xylose side chains. glycopedia.euannualreviews.org In many plant species, these xylose residues can be further substituted with D-galactopyranose. annualreviews.orgglycopedia.eu This galactosylation is important for the interaction of xyloglucans with cellulose (B213188) microfibrils, contributing to the strength and flexibility of the cell wall. nih.govnih.gov

Arabinogalactans : Arabinogalactans are highly branched polysaccharides found in the cell walls of many plants. They are often associated with proteins to form arabinogalactan-proteins (AGPs). scielo.org These polysaccharides have a backbone of β-1,3- and β-1,6-linked D-galactopyranosyl residues, with numerous side chains containing arabinose and galactose. scielo.orgwur.nl The complex structure of arabinogalactans suggests they play roles in various developmental processes, including cell proliferation and signaling.

D-galactopyranosyl is a key component of the cell surface polysaccharides of many bacteria, where it plays critical roles in the interaction with the environment and the host immune system.

O-Antigens : The O-antigen is the outermost part of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. researchgate.net It is a polysaccharide chain composed of repeating oligosaccharide units. The structure of the O-antigen is highly variable between different bacterial strains, and D-galactopyranosyl is a common constituent of these repeating units. nih.govnih.gov For example, in several Salmonella enterica serogroups, galactose is the initial sugar in the O-antigen repeating unit. researchgate.netplos.org The specific composition and linkages of the sugars, including D-galactopyranose, in the O-antigen determine the serotype of the bacterium and are important for its virulence and resistance to host defenses. oup.com

Capsular Polysaccharides (CPS) : Many bacteria produce an outer layer of polysaccharides called a capsule, which is important for protection against desiccation, phagocytosis, and other environmental stresses. D-galactopyranosyl is frequently found in the repeating units of capsular polysaccharides. For instance, some strains of Burkholderia pseudomallei produce a capsular polysaccharide containing galactose. nih.govoup.com Similarly, the capsule of Bacteroides fragilis contains D-galactose among other sugars. nih.gov The composition of these capsules can be complex, and the presence of D-galactopyranosyl contributes to their structural and immunological properties. Some bacteria, like Kingella kingae, produce both a polysaccharide capsule containing N-acetylgalactosamine and a separate galactan exopolysaccharide composed solely of galactose. plos.org

Table 3: D-Galactopyranosyl in Microbial Polysaccharides

Polysaccharide Type Location Role of D-Galactopyranosyl Example Organism
O-Antigen Outer membrane of Gram-negative bacteria Component of the repeating oligosaccharide unit Salmonella enterica plos.org
Capsular Polysaccharide Outermost layer of some bacteria Component of the repeating polysaccharide unit Burkholderia pseudomallei nih.gov, Bacteroides fragilis nih.gov

D-Galactopyranosyl in Plant Cell Wall Polysaccharides (e.g., Pectins, Xyloglucans, Arabinogalactans)

Molecular Basis of Intermolecular Recognition Mediated by D-Galactopyranosyl

The specific three-dimensional structure of D-galactopyranosyl, with its precise arrangement of hydroxyl groups, allows it to be recognized by a variety of proteins, most notably lectins. This recognition is fundamental to a wide range of biological processes.

Lectins are proteins that bind to specific carbohydrate structures. wikipedia.org The interaction between lectins and D-galactopyranosyl-containing glycans is a key mechanism for cell-cell recognition, adhesion, and signaling.

Galectins : This is a family of lectins characterized by their affinity for β-galactosides and a conserved carbohydrate-recognition domain (CRD). nih.govresearchgate.netnih.gov Galectins are widely expressed and have diverse biological functions, including roles in development, immunity, and cancer. nih.gov The binding of galectins to D-galactopyranosyl residues is mediated by a network of hydrogen bonds. acs.orgglycoforum.gr.jp Specifically, the hydroxyl groups at the C4 and C6 positions of galactose are often involved in these interactions. nih.govglycoforum.gr.jp

Specificity of Recognition : While galectins generally bind to β-galactosides, the affinity and specificity of this interaction can be modulated by the surrounding sugar residues. acs.org For example, galectin-3 binds tightly to poly-N-acetyllactosamine chains. nih.gov The binding affinity of lectins for monosaccharides like galactose is typically weak, but this is enhanced when galactose is part of a larger oligosaccharide, a phenomenon known as the "glycan-clustering effect." acs.org The interaction is primarily driven by hydrogen bonds, van der Waals forces, and hydrophobic interactions. mdpi.comresearchgate.netscielo.br

Structural Basis of Interaction : The recognition of D-galactopyranose by lectins is highly specific. The precise orientation of the hydroxyl groups on the pyranose ring is critical for the formation of hydrogen bonds with amino acid residues in the lectin's binding site. glycoforum.gr.jp Aromatic amino acids, such as tryptophan, are often found in the binding site and contribute to the interaction through stacking with the hydrophobic face of the galactose ring. glycoforum.gr.jp This combination of specific hydrogen bonds and hydrophobic interactions ensures a high degree of selectivity in lectin-carbohydrate recognition. pnas.org

Table 4: Compound Names Mentioned in the Article

Compound Name
D-Galactopyranosyl
Galactose
Galactocerebroside
Ganglioside
Galactosylceramide
Glucosylceramide
Lactosylceramide
N-acetylgalactosamine (GalNAc)
N-acetylglucosamine (GlcNAc)
Sialic acid
Glucose
Pectin
Homogalacturonan
Rhamnogalacturonan-I (RG-I)
Rhamnogalacturonan-II (RG-II)
Galacturonic acid
Arabinose
Rhamnose
Xyloglucan
Xylose
Arabinogalactan
O-Antigen
Lipopolysaccharide (LPS)
Capsular Polysaccharide (CPS)
Fucose
Mannose
3-deoxy-D-manno-oct-2-ulosonic acid (Kdo)
Lectin
Galectin
This compound (LacNAc)

Molecular Mechanisms of Cell-Cell Communication and Recognition

D-Galactopyranosyl, a fundamental carbohydrate unit, plays a pivotal role in the intricate processes of cell-cell communication and recognition. ontosight.aicymitquimica.comcymitquimica.com These interactions are largely mediated by complex carbohydrates, such as glycoproteins and glycolipids, which are integral components of the cell surface. ontosight.ai The terminal D-galactopyranosyl residues on these molecules act as recognition signals, facilitating a variety of physiological and pathological processes. ontosight.ainih.gov

The primary mechanism involves the specific binding of D-galactopyranosyl moieties to carbohydrate-binding proteins known as lectins, which are present on the surface of adjacent cells. cymitquimica.comscbt.com This interaction is a form of heterophilic binding, where a receptor on one cell binds to a different type of receptor on another. This binding event can initiate a cascade of intracellular signals, a process known as signal transduction, which alters cellular behavior, including gene expression, metabolism, and migration. For instance, glycosyltransferases on one cell surface can bind to their specific carbohydrate substrates, such as those containing D-galactopyranosyl, on neighboring cells or the extracellular matrix, thereby mediating cellular interactions. nih.gov

The spatial arrangement and density of these D-galactopyranosyl residues are critical. In normal murine fibroblasts (3T3 cells), the number of binding sites for Ricinus communis agglutinin, a lectin specific for β-D-galactopyranosyl residues, increases by 2.5 times when the cells come into contact with each other. nih.gov This density-dependent change, which is absent in transformed cancer cells, suggests a role for these residues in contact-dependent signaling and growth control. nih.gov The structure of the entire oligosaccharide chain, including the specific linkages (e.g., β(1-4) or β(1-6)) between the sugar units, further defines the specificity of these interactions, creating a complex "sugar code" that regulates cellular communication. ontosight.aicymitquimica.com

Table 1: Key Molecules in D-Galactopyranosyl-Mediated Cell Recognition

Molecule Type Specific Example Function Citation
Glycan β-D-Galactopyranosyl Acts as a recognition marker on cell surfaces. nih.gov
Glycoprotein Cell surface glycoproteins Present D-galactopyranosyl residues for binding. ontosight.ai
Glycolipid Cell surface glycolipids Present D-galactopyranosyl residues for binding. ontosight.ai
Lectin Ricinus communis agglutinin Binds specifically to β-D-galactopyranosyl residues. nih.gov
Enzyme Galactosyltransferase Can act as a cell surface receptor for lactosaminoglycan substrates. nih.gov

Protein-Carbohydrate Binding Specificity and Affinity in D-Galactopyranosyl Systems

The interaction between proteins and carbohydrates containing D-galactopyranosyl is characterized by high specificity and a range of binding affinities. This specificity is crucial for the biological function of these interactions, from immune responses to pathogen adhesion. smolecule.comnih.gov Lectins, a major class of carbohydrate-binding proteins, exhibit remarkable selectivity for specific sugar residues and their linkages. cymitquimica.comthermofisher.com

A well-studied example is the family of isolectins from the seeds of Bandeiraea simplicifolia. researchgate.net These isolectins are tetramers composed of two different subunits, A and B. The B subunit shows a sharp specificity for terminal α-D-galactopyranosyl residues, whereas the A subunit primarily recognizes α-D-N-acetylgalactosamine but can also bind to α-D-galactopyranosyl units. thermofisher.comresearchgate.net This difference in specificity allows for the fine-tuning of cellular recognition processes. Similarly, soybean agglutinin (SBA) selectively binds to terminal α- and β-N-acetylgalactosaminyl and galactopyranosyl residues. thermofisher.com

The affinity of these interactions, quantified by the association constant (Ka) or dissociation constant (KD), can vary significantly. The binding of the Shiga-like toxin 1 (SLT-1) B-subunit to a trisaccharide containing a terminal α-D-galactopyranosyl residue is relatively weak, with a Ka of approximately (0.5-1) x 10³ M⁻¹. nih.gov Despite this weak affinity in solution, the interaction is highly specific and crucial for the toxin's activity. In contrast, other protein-carbohydrate interactions can be much stronger. The binding of the adhesin from Vibrio parahaemolyticus to phosphatidic acid has a KD of 200 nM, indicating a very high affinity. nih.gov

The structural basis for this specificity lies in the precise arrangement of amino acid residues in the protein's binding pocket, which form hydrogen bonds and hydrophobic interactions with the hydroxyl groups of the galactopyranosyl ring. nih.govacs.org For example, in the lactose (B1674315) permease (LacY) of Escherichia coli, the Asn272 residue is critical for binding the galactopyranosyl ring of lactose, and mutations at this site can abolish or severely reduce binding affinity. acs.org

Table 2: Specificity and Affinity of D-Galactopyranosyl-Binding Proteins

Protein/Lectin Source Specificity Affinity (if known) Citation
Isolectin GS-IB₄ Griffonia (Bandeiraea) simplicifolia Terminal α-D-galactopyranosyl residues - thermofisher.com
Soybean Agglutinin (SBA) Glycine max Terminal α- and β-N-acetylgalactosaminyl and galactopyranosyl residues - thermofisher.com
Shiga-like Toxin 1 (SLT-1) B-subunit Bacteria α-D-galactopyranosyl-(1-4)-β-D-galactopyranoside Ka ≈ (0.5-1) x 10³ M⁻¹ nih.gov
Lactose Permease (LacY) Escherichia coli D-galactopyranosyl ring of lactose - nih.govacs.org
Peanut Agglutinin (PNA) Arachis hypogaea Terminal β-galactose residues - thermofisher.com

D-Galactopyranosyl in Host-Pathogen Interactions (Molecular Perspectives)

Contribution to Microbial Adhesion and Colonization Mechanisms

D-Galactopyranosyl residues on host cell surfaces are critical targets for microbial pathogens, facilitating the initial steps of infection: adhesion and colonization. nih.govmdpi.com Many bacteria have evolved specialized proteins called adhesins, often located at the tips of filamentous structures like pili or fimbriae, that specifically recognize and bind to these sugar moieties. nih.govnih.govasm.org

A classic example is the P pili of uropathogenic Escherichia coli (UPEC), a major cause of urinary tract infections. nih.govresearchgate.net The tip of the P pilus contains the PapG adhesin, which specifically binds to the α-D-galactopyranosyl-(1-4)-β-D-galactopyranoside (Gal-Gal) moiety. nih.govresearchgate.net This digalactoside is part of glycolipids found on the surface of epithelial cells lining the urinary tract. nih.govresearchgate.net This high-affinity binding anchors the bacteria to the host tissue, preventing them from being washed away by urine flow and enabling colonization. nih.govresearchgate.net

Similarly, the meningitis-associated bacterium Streptococcus suis also possesses an adhesin that recognizes the Galα(1-4)Gal structure, highlighting this disaccharide as a key receptor for multiple pathogens. nih.gov The interaction is highly stereospecific; the adhesin fits the complementary carbohydrate receptor like a key in a lock. nih.gov This specificity dictates the tissue tropism of the pathogen, as the bacteria can only colonize tissues that display the correct carbohydrate receptor. nih.gov Beyond initial attachment, this binding can also trigger signaling cascades within the host cell that may facilitate bacterial invasion or modulate the host's immune response. nih.gov

Table 3: Microbial Adhesins Targeting D-Galactopyranosyl Structures

Pathogen Adhesin/Structure Host Receptor Moiety Disease Association Citation
Uropathogenic E. coli (UPEC) PapG adhesin on P pili α-D-galactopyranosyl-(1-4)-β-D-galactopyranoside Urinary Tract Infections nih.govresearchgate.net
Streptococcus suis Adhesin α-D-galactopyranosyl-(1-4)-β-D-galactopyranose Meningitis nih.gov
Shiga toxin-producing E. coli Shiga-like toxin 1 (SLT-1) α-D-galactopyranosyl-(1-4)-β-D-galactopyranoside - nih.gov

D-Galactopyranosyl in Molecular Epitope Recognition and Immune Modulation

D-Galactopyranosyl residues are not only receptors for pathogens but also function as molecular epitopes—specific parts of an antigen recognized by the immune system, including antibodies and T-cells. nih.govoup.com The glycosylation of proteins and lipids can profoundly influence adaptive immune responses. nih.gov

In some autoimmune diseases, the immune system mistakenly targets self-antigens containing D-galactopyranosyl. For example, in collagen-induced arthritis, T-cells can specifically recognize a β-D-galactopyranoside moiety attached to a hydroxylysine residue within type II collagen, a major protein in cartilage. nih.govmdpi.com The axial hydroxyl group of the galactose is critical for this T-cell activation, demonstrating the high specificity of immune recognition. nih.gov

Conversely, pathogens can use carbohydrate mimicry, decorating their surfaces with D-galactopyranosyl-containing structures that resemble host antigens to evade immune detection. oup.com The immune system also uses the recognition of specific carbohydrate patterns to identify pathogens. Fungal cell walls containing β-(1,3)-D-glucopyranosyl backbones are recognized as pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) like Dectin-1 on immune cells, triggering an innate immune response. frontiersin.org The presence of D-galactopyranosyl in complex polysaccharides from plants and fungi can also modulate the immune system, with the degree of branching and specific linkages influencing their immunostimulatory activity. nih.govresearchgate.netcaldic.com

The α-Gal epitope, a terminal α-D-galactopyranosyl-(1,3)-β-D-galactopyranosyl structure, is a well-known xenoantigen. It is abundant in non-primate mammals but absent in humans, who therefore produce high levels of anti-Gal antibodies. This represents a major barrier in xenotransplantation. nih.gov

Molecular Insights into Metabolic Disorders Associated with D-Galactopyranosyl Metabolism

Molecular Characterization of Enzymes and Genes in Galactose Metabolism

The metabolism of galactose, primarily derived from the disaccharide lactose (1,4-O-β-D-galactopyranosyl-D-glucose), is crucial for cellular function. plos.org This process is managed by the Leloir pathway, which involves a series of enzymatic reactions to convert galactose into glucose-1-phosphate. wikipedia.orgresearchgate.net Genetic defects in the enzymes of this pathway lead to the inherited metabolic disorder galactosemia. researchgate.netnih.gov

The three principal enzymes and their corresponding genes that have been molecularly characterized are:

Galactokinase (GALK): Encoded by the GALK1 gene, this enzyme catalyzes the first step, phosphorylating α-D-galactose to form galactose-1-phosphate. researchgate.netnih.gov Deficiencies in GALK lead to type II galactosemia. nih.gov

Galactose-1-Phosphate Uridylyltransferase (GALT): Encoded by the GALT gene on chromosome 9p13, this enzyme transfers a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate. wikipedia.orgbrieflands.com Mutations in the GALT gene are responsible for classic galactosemia (type I), the most common and severe form. nih.govbrieflands.com Over 300 different mutations have been identified, with the Q188R missense mutation being the most prevalent in Caucasian populations. nih.govbrieflands.com

UDP-Galactose 4'-Epimerase (GALE): Encoded by the GALE gene, this enzyme catalyzes the reversible interconversion of UDP-galactose and UDP-glucose, a key step connecting galactose metabolism to glycolysis. researchgate.net GALE deficiency causes type III galactosemia. researchgate.net

These genes have been cloned and characterized, allowing for the identification of numerous disease-causing mutations. researchgate.netfrontiersin.org For instance, the S135L mutation in GALT is common in African populations, while the N314D variant is associated with the milder Duarte galactosemia. brieflands.com Molecular analysis of these genes is essential for diagnosing galactosemia and understanding the genotype-phenotype correlations, although these correlations can be complex. researchgate.netfrontiersin.org

Table 4: Key Enzymes and Genes of the Leloir Pathway

Enzyme Gene Chromosomal Locus Function in Pathway Associated Disorder (Deficiency) Citation
Galactokinase GALK1 17q25 Galactose → Galactose-1-phosphate Type II Galactosemia researchgate.netnih.gov
Galactose-1-Phosphate Uridylyltransferase GALT 9p13 Galactose-1-phosphate + UDP-glucose → UDP-galactose + Glucose-1-phosphate Type I Galactosemia (Classic) researchgate.netbrieflands.com
UDP-Galactose 4'-Epimerase GALE 1p36 UDP-galactose ↔ UDP-glucose Type III Galactosemia researchgate.net

Genetic and Molecular Basis of Inherited Disorders Affecting D-Galactopyranosyl Processing

Inherited disorders affecting the processing of D-galactopyranosyl, a core component of galactose, are primarily represented by a group of metabolic conditions known as the galactosemias. These disorders arise from mutations in genes that encode for enzymes essential in the Leloir pathway, the principal metabolic route for galactose conversion to glucose. oup.comnih.gov The inability to properly metabolize galactose leads to the accumulation of galactose and its metabolites, such as galactose-1-phosphate and galactitol, which are toxic to various tissues. medlineplus.govwikipedia.orggalactosemia.com These conditions are all inherited in an autosomal recessive manner, meaning an individual must inherit two copies of a mutated gene, one from each parent, to be affected. wikipedia.orgwadsworth.orgwikipedia.org

The three primary types of galactosemia are caused by deficiencies in three specific enzymes:

Galactose-1-Phosphate Uridylyltransferase (GALT) Deficiency (Classic Galactosemia or Type I)

Galactokinase (GALK1) Deficiency (Galactosemia Type II)

UDP-Galactose 4'-Epimerase (GALE) Deficiency (Galactosemia Type III)

Classic Galactosemia (GALT Deficiency)

Classic galactosemia is the most common and severe form of the disorder. bredagenetics.com It is caused by mutations in the GALT gene, located on chromosome 9p13. orpha.netmhmedical.com This gene provides the instructions for producing the enzyme galactose-1-phosphate uridylyltransferase, which is a critical enzyme in the Leloir pathway responsible for converting galactose-1-phosphate and UDP-glucose into UDP-galactose and glucose-1-phosphate. oup.commedlineplus.gov

Over 300 mutations in the GALT gene have been identified, the majority of which are missense mutations that result in a single amino acid change in the enzyme. oup.commedlineplus.gov These mutations severely reduce or completely eliminate GALT enzyme activity. medlineplus.gov The consequence is the accumulation of galactose-1-phosphate to toxic levels in tissues like the liver, brain, and kidneys. medlineplus.govrarediseases.org This buildup is responsible for the life-threatening complications seen in newborns, including jaundice, liver failure, and sepsis. wadsworth.orgorpha.net

One of the most prevalent mutations, particularly in individuals of European descent, is Q188R , where a glutamine residue is replaced by arginine at position 188 of the protein. turkarchpediatr.orgnih.gov This single change leads to a near-complete loss of enzyme function and is associated with the severe, classic phenotype. nih.gov Another common mutation, K285N , is also linked to a severe clinical presentation. turkarchpediatr.orgnih.gov In contrast, the N314D mutation, often referred to as the Duarte variant, results in an enzyme with reduced but not absent activity (about 5-20% of normal function). medlineplus.govwadsworth.org Individuals with the Duarte variant, particularly when paired with a classic mutation, often have a much milder form of galactosemia or may be asymptomatic. wadsworth.orgrarediseases.org

Galactokinase Deficiency (GALK1 Deficiency)

Galactosemia Type II results from mutations in the GALK1 gene, located on chromosome 17q24. wikipedia.orggenedx.com The GALK1 gene codes for the enzyme galactokinase, which catalyzes the first step in the Leloir pathway: the phosphorylation of galactose to form galactose-1-phosphate. medlineplus.govebsco.com

A deficiency in functional galactokinase prevents the initial processing of galactose. medlineplus.gov This leads to elevated levels of galactose in the blood (hypergalactosemia) and urine (galactosuria). wikipedia.org The excess galactose is shunted into an alternative metabolic route where the enzyme aldose reductase converts it into galactitol. galactosemia.comgenedx.com Unlike galactose-1-phosphate, galactitol can accumulate in the lens of the eye, causing osmotic disruption of lens fibers and leading to the formation of cataracts, which is the primary clinical manifestation of this disorder. wikipedia.orggenedx.commedlineplus.gov More than 30 mutations, mostly missense, have been identified in the GALK1 gene, leading to an unstable or inactive enzyme. medlineplus.govnih.gov

UDP-Galactose 4'-Epimerase Deficiency (GALE Deficiency)

Galactosemia Type III is caused by mutations in the GALE gene, found on chromosome 1p36. nih.govorpha.net This gene directs the synthesis of the enzyme UDP-galactose 4'-epimerase. GALE performs the final step in the Leloir pathway, reversibly converting UDP-galactose to UDP-glucose, thereby providing a crucial link to glucose metabolism and the synthesis of glycoproteins and glycolipids. medlineplus.govmedlineplus.gov

More than 20 mutations in the GALE gene have been documented. medlineplus.govmedlineplus.gov The clinical presentation of GALE deficiency is highly variable and exists on a spectrum. tandfonline.com Mutations that cause a profound loss of enzyme activity in all tissues lead to a severe, "generalized" form of the disorder with symptoms similar to classic galactosemia, including liver and kidney damage and intellectual disability, due to the accumulation of galactose-1-phosphate and other metabolites. medlineplus.govmedlineplus.gov Other mutations result in a "peripheral" or benign form, where the enzyme deficiency is limited to red and white blood cells. medlineplus.govmedlineplus.gov In these cases, individuals can often metabolize galactose in key tissues like the liver and may not require treatment. medlineplus.gov Researchers are still investigating why some GALE mutations have systemic effects while others are confined to blood cells. medlineplus.gov

Interactive Data Table: Inherited Disorders of D-Galactopyranosyl Processing

The following table summarizes the genetic basis of the primary forms of galactosemia.

DisorderAffected GeneEncoded EnzymeChromosomal LocationCommon/Notable MutationsInheritance
Classic Galactosemia (Type I) GALTGalactose-1-Phosphate Uridylyltransferase9p13Q188R, K285N, S135L, N314D (Duarte)Autosomal Recessive
Galactokinase Deficiency (Type II) GALK1Galactokinase17q24R68C, T288M, A384PAutosomal Recessive
Epimerase Deficiency (Type III) GALEUDP-Galactose 4'-Epimerase1p36V94M, G90E, L183PAutosomal Recessive

Advanced Research Methodologies and Future Directions for D Galactopyranosyl Studies

Comprehensive Glycomics and Glycoproteomics Approaches to D-Galactopyranosyl

Glycomics and glycoproteomics are pivotal in deciphering the complexity of the glycome, which represents the full complement of sugars in an organism. researchgate.net These fields aim to identify the structure and function of glycans and the proteins they modify. researchgate.net

Glycomics focuses on the analysis of the entire set of glycans in a sample, often after they have been released from their protein or lipid carriers. researchgate.net A common approach involves enzymatic release of N-glycans using Peptide-N-glycosidase F (PNGase F), followed by derivatization with fluorescent labels for analysis by high-performance liquid chromatography (HPLC) or capillary electrophoresis. acs.org Mass spectrometry (MS) is a cornerstone of glycomics, with techniques like matrix-assisted laser desorption/ionization (MALDI)-MS and electrospray ionization (ESI)-MS providing detailed structural information, including composition and sequence. nih.gov For instance, a liquid chromatography–tandem mass spectrometry (LC–MS/MS) based method allows for the rapid and simultaneous relative quantitation of various glycosidic linkages, including those involving galactose, after permethylation and derivatization. ucdavis.edu

Glycoproteomics , on the other hand, analyzes intact glycopeptides, preserving the information about the specific site of glycosylation on the protein. researchgate.net This "bottom-up" or "shotgun" glycoproteomics approach typically involves digesting the glycoprotein (B1211001) into smaller peptides, which are then analyzed by LC-MS/MS. acs.org This method is crucial for determining site-specific glycan structures and occupancy. nih.gov An integrated "glycomics-guided glycoproteomics" approach leverages initial glycomic analysis to create a library of known glycan structures, which then aids in the more accurate and efficient identification of glycopeptides in the subsequent glycoproteomics analysis. nih.gov

Lectin microarrays are another powerful tool for glycan profiling. tandfonline.comnih.gov These arrays feature a collection of immobilized lectins, which are proteins that bind to specific carbohydrate structures. nih.gov By exposing a fluorescently labeled glycoprotein sample to the array, a binding pattern or "fingerprint" is generated, which provides information about the types of glycans present, such as those terminating in D-galactopyranosyl residues. nih.govnih.gov This technique is highly sensitive to variations in terminal carbohydrate structures, like galactose versus sialic acid epitopes. tandfonline.comnih.gov

Table 1: Methodologies in Glycomics and Glycoproteomics for D-Galactopyranosyl Analysis

Methodology Principle Key Information Obtained for D-Galactopyranosyl References
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. Techniques include MALDI-TOF, ESI, and LC-MS/MS. Determines the mass and fragmentation patterns of glycans and glycopeptides containing D-galactopyranosyl, revealing composition, sequence, and linkage information. nih.govucdavis.edunih.gov
Lectin Microarrays Utilizes immobilized lectins with known carbohydrate-binding specificities to profile glycoproteins. Detects and semi-quantifies the presence of terminal or internal D-galactopyranosyl residues through binding to specific lectins like Ricinus communis agglutinin I (RCA120). tandfonline.comnih.govnih.gov
Glycomics-Guided Glycoproteomics Integrates glycomic data (released glycans) to inform and improve the analysis of intact glycopeptides. Provides comprehensive profiling of D-galactopyranosyl-containing glycan structures and their specific attachment sites on proteins. nih.gov

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzes the magnetic properties of atomic nuclei to elucidate molecular structure. | Provides definitive structural information, including anomeric configuration (α or β) and linkage positions of D-galactopyranosyl residues. | cdnsciencepub.com |

Genetic Engineering and Glycoengineering for Modulating D-Galactopyranosyl Biosynthesis

Glycoengineering involves the manipulation of the cellular glycosylation machinery to produce glycoproteins with desired, homogenous glycan structures. nih.gov This has significant implications for the production of therapeutic proteins, where specific glycoforms can enhance efficacy and safety. nih.govoup.com

The advent of precise gene-editing technologies, particularly CRISPR/Cas9, has revolutionized glycoengineering. nih.govportlandpress.com These tools allow for the targeted knockout (KO), knock-in (KI), or activation of genes encoding glycosyltransferases, the enzymes responsible for building glycan chains. nih.govresearchgate.net

For instance, to control the level of galactosylation, researchers can target the genes for β-1,4-galactosyltransferases (B4GALTs), the enzymes that add galactose to N-glycans. portlandpress.comnih.gov Studies in Chinese Hamster Ovary (CHO) cells, a common host for producing therapeutic proteins, have used CRISPR/Cas9 to create multiplexed KOs of different B4GALT isoforms. nih.gov Disrupting the genes for B4Gal-T1, -T2, and -T3 resulted in the production of proteins with almost completely agalactosylated (G0) N-glycans. nih.gov Conversely, targeted knock-in of the human B4GALT1 gene can be used to increase the proportion of galactosylated structures. oup.com

These genetic manipulations allow for the creation of cell lines that act as platforms for producing proteins with tailored D-galactopyranosyl content, facilitating research into the specific functions of galactosylation. nih.gov This approach is not limited to mammalian cells; glycoengineering is also being applied in bacterial and plant systems to produce customized glycans and glycoconjugates. boku.ac.atbiorxiv.org

In Vitro Systems for Investigating D-Galactopyranosyl-Mediated Molecular Interactions

Understanding how D-galactopyranosyl-containing glycans interact with other molecules, particularly proteins like lectins and receptors, is crucial for elucidating their biological roles. Several in vitro techniques are employed for this purpose, offering controlled environments to measure binding kinetics and affinities.

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time analysis of biomolecular interactions. nicoyalife.comresearchgate.net In a typical setup, a glycan or glycoprotein containing D-galactopyranosyl is immobilized on a sensor chip, and a solution containing the potential binding partner (e.g., a lectin) is flowed over the surface. nicoyalife.comresearchgate.net The binding event causes a change in the refractive index at the sensor surface, which is detected and used to calculate association (kon), dissociation (koff) rates, and the equilibrium dissociation constant (KD). nicoyalife.com SPR has been widely used to characterize the binding of lectins to specific glycans and to profile the glycosylation of proteins. researchgate.netnih.gov

Glycan arrays are another high-throughput method for studying glycan-protein interactions. researchgate.net Similar to lectin microarrays, they consist of a collection of different carbohydrate structures, including those with D-galactopyranosyl, covalently immobilized on a surface. researchgate.netbenzon-foundation.dk These arrays are then probed with a fluorescently labeled protein to identify which glycans it binds to, providing a detailed specificity profile. benzon-foundation.dk

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding of two molecules in solution. This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry, enthalpy, and entropy. While other techniques like SPR are surface-based, ITC measures interactions in solution, which can be an advantage. nicoyalife.com

Saturation Transfer Difference (STD) NMR spectroscopy is a powerful NMR technique for studying weak protein-ligand interactions in solution. nih.gov It works by irradiating the protein and observing the transfer of saturation to the protons of a binding ligand. This allows for the identification of the specific parts of the glycan, such as the D-galactopyranosyl moiety, that are in close contact with the protein. nih.gov

Table 2: In Vitro Techniques for Studying D-Galactopyranosyl Interactions

Technique Principle Parameters Measured References
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon molecular binding to a sensor surface. Association rate (kon), dissociation rate (koff), equilibrium dissociation constant (KD). nicoyalife.comresearchgate.netacs.org
Glycan Arrays Probing a microarray of immobilized glycans with a labeled protein to determine binding specificity. Binding specificity, relative affinity. researchgate.netbenzon-foundation.dk
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event in solution. Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). nicoyalife.com

| STD NMR Spectroscopy | Detects the transfer of magnetic saturation from a protein to a binding ligand. | Identifies binding epitopes on the ligand; determines binding affinity. | nih.gov |

Integration of Bioinformatic and Computational Tools for D-Galactopyranosyl Research

The vast amount of data generated by high-throughput glycomic and glycoproteomic analyses necessitates the use of sophisticated bioinformatic and computational tools. nih.govfrontiersin.org These tools are essential for data storage, analysis, and interpretation, as well as for predictive modeling. unm.eduresearchgate.net

Databases and Data Analysis: Several databases, such as GlyTouCan and UniCarb-DB, serve as repositories for glycan structures and associated experimental data. Bioinformatic tools are used to process raw MS data, identify glycan compositions, and search these databases to match experimental spectra with known structures. Integrated software pipelines can automate the analysis of complex datasets from glycomics and glycoproteomics experiments. mdpi.comnih.gov

Molecular Modeling and Dynamics (MD) Simulations: Computational modeling provides atomic-level insights into the structure and dynamics of D-galactopyranosyl-containing molecules. nih.govnih.govscispace.com Molecular dynamics (MD) simulations can predict the conformational preferences of glycans and how they interact with proteins. acs.orgresearchgate.net These simulations are crucial for understanding how the flexibility of a glycan chain influences its binding to a receptor. beilstein-journals.org Force fields, such as CHARMM and GLYCAM, are sets of parameters used in these simulations to describe the potential energy of the system and have been specifically developed and refined to accurately model glycoproteins. nih.govacs.org

For example, MD simulations have been used to investigate the interaction between a sulfated D-galactopyranosyl mimetic and integrin receptors, revealing specific hydrogen bonds between the galactose hydroxyl groups and amino acid residues in the binding site. beilstein-journals.org Similarly, simulations can help explain differences in binding affinity observed experimentally, for instance, by revealing how different linker chemistries in synthetic inhibitors affect their interaction with a target protein like human galectin-3. mdpi.com

Emerging Frontiers in D-Galactopyranosyl Chemistry and Biology

The study of D-galactopyranosyl is a dynamic field with several exciting frontiers.

Chemical Biology and Synthetic Glycobiology: Advances in chemical synthesis are enabling the creation of novel D-galactopyranosyl-containing molecules and probes. cdnsciencepub.comfrontiersin.org This includes the synthesis of complex oligosaccharides and glycan mimetics with enhanced properties, such as increased stability or affinity for a target. mdpi.com For example, selenium-containing analogs of thiodigalactoside (B104359) have been synthesized and studied as potential inhibitors of galectin-3. mdpi.comnih.gov Metabolic glycoengineering is an emerging area where cells are fed unnatural monosaccharide analogs, which are then incorporated into their glycan structures. frontiersin.org This allows for the introduction of unique chemical handles onto cell surfaces for imaging, tracking, or targeted drug delivery. frontiersin.org

New-to-Nature Biocatalysis: Enzyme engineering is being used to create novel biocatalysts for synthesizing and modifying glycans. nih.gov By reprogramming existing enzymes or designing new ones, researchers can perform reactions not found in nature, opening up possibilities for creating entirely new classes of glycoconjugates with tailored properties. nih.gov

Glycosylation in Disease and Therapeutics: The link between aberrant glycosylation, including changes in galactosylation, and diseases like cancer is becoming clearer. mdpi.com This is driving research into D-galactopyranosyl-containing structures as biomarkers for disease diagnosis and as targets for new therapies. researchgate.net For instance, glycoengineering antibodies to control their D-galactopyranosyl content is a key strategy for modulating their therapeutic function, such as enhancing their ability to trigger an immune response. nih.govoup.com The development of small molecule inhibitors that target glycosyltransferases or glycan-binding proteins is another active area of research. benzon-foundation.dkmdpi.com

The continued integration of advanced analytical, genetic, computational, and synthetic methods promises to further unravel the complex roles of D-galactopyranosyl in health and disease, paving the way for new diagnostic and therapeutic strategies.

Q & A

Q. How can the structure of D-galactopyranosyl derivatives be experimentally validated?

Methodological Answer:

  • Use Nuclear Magnetic Resonance (NMR) to confirm stereochemistry and linkage positions (e.g., β(1→4) vs. α(1→6)). For example, β-lactose (4-O-β-D-galactopyranosyl-D-glucopyranose) is characterized by distinct coupling constants (J ~7–8 Hz for β-linkages) in 1H^1H-NMR .
  • Mass Spectrometry (MS) with high resolution (HRMS) validates molecular weight and fragmentation patterns. reports a molecular mass of 545.50 g/mol for a trisaccharide derivative, confirmed via LC/MS-UV .
  • X-ray crystallography resolves absolute configurations, as seen in studies on β-D-galactopyranosyl-(1→3)-galactopyranose derivatives .

Q. What are common synthetic routes for D-galactopyranosyl-containing oligosaccharides?

Methodological Answer:

  • Chemical glycosylation : Use trichloroacetimidate or thioglycoside donors with BF3_3-OEt2_2 as a promoter. For example, 4-O-β-D-galactopyranosyl derivatives are synthesized via Koenigs-Knorr reactions .
  • Enzymatic synthesis : Galactosyltransferases catalyze regioselective linkages. details chemo-enzymatic synthesis of 3-O-β-D-galactopyranosyl-sn-glycerol using β-galactosidase .
  • Protecting group strategies : Acetyl or benzyl groups shield hydroxyls during synthesis. highlights t-butyloxycarbonyl (Boc) for amino protection in hexasaccharide synthesis .

Q. How to analyze glycosidic linkage stability under physiological conditions?

Methodological Answer:

  • pH-dependent hydrolysis assays : Monitor degradation at pH 2–7.4 (simulating gastric/physiological conditions) via HPLC or TLC. β(1→4) linkages in lactose show stability at neutral pH but hydrolyze in acidic environments .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability. provides thermochemistry data for β-lactose decomposition .

Advanced Research Questions

Q. What strategies improve low yields in β(1→4) galactopyranosyl linkage synthesis?

Methodological Answer:

  • Donor-acceptor optimization : Use pre-activated donors (e.g., 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate) to enhance reactivity .
  • Solvent effects : Polar aprotic solvents (e.g., DCM/MeOH 9:1) improve glycosylation efficiency, as shown in chemo-enzymatic syntheses .
  • Microwave-assisted synthesis : Reduces reaction time and increases yield for complex oligosaccharides .

Q. How to resolve contradictions in reported bioactivity of galactopyranosyl compounds?

Methodological Answer:

  • Comparative kinetic studies : Evaluate enzyme inhibition (e.g., α-glucosidase) using standardized assays. quantifies iminosugars like 2-O-α-D-galactopyranosyl deoxynojirimycin (GAL-DNJ) with IC50_{50} values .
  • Structural-activity relationship (SAR) analysis : Modify substituents (e.g., acetyl vs. Boc groups) and test bioactivity. demonstrates altered specificity in hexasaccharides with t-Boc protection .
  • Reproducibility protocols : Validate purity (>98% via LC/MS) and stereochemical consistency (NMR) to eliminate batch variability .

Q. What advanced methods characterize galactopyranosyl-protein interactions?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD_D) of galactopyranosyl lectins (e.g., PA-I galactophilic lectin) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with receptors like galabiosylceramide .
  • Cryo-EM : Resolve 3D structures of glycoconjugates bound to targets, as applied to β-D-galactopyranosyl-(1→3)-galactose derivatives .

Q. How to address stereochemical challenges in synthesizing branched galactopyranosyl oligomers?

Methodological Answer:

  • Orthogonal protection : Combine acetyl, benzyl, and silyl groups to control reactivity. uses Boc for amino groups and acetyl for hydroxyls in hexasaccharides .
  • Chiral chromatography : Separate diastereomers using columns like CHIRALPAK IG-3 with acetonitrile/water gradients .
  • Computational modeling : Predict steric clashes using software (e.g., Gaussian) to optimize synthetic routes .

Data Contradiction Analysis

Q. Why do different studies report varying enzymatic activity for galactopyranosyltransferases?

Methodological Answer:

  • Source variability : Enzymes from different organisms (e.g., bovine vs. bacterial) exhibit divergent kinetics. uses β-galactosidase from Aspergillus oryzae with specific activity thresholds .
  • Assay conditions : Standardize pH, temperature, and cofactors (e.g., Mn2+^{2+} for glycosyltransferases). specifies maltose hydrolysis at pH 6.8 .
  • Substrate purity : Impurities >2% (by HPLC) can skew results. requires ≥98% purity for synthetic substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.